Calcobutrol

Purity analysis HPLC Quality control

Calcobutrol (CAS 151878-23-8) is the calcium complex of butrol, exclusively used as a formulation excipient in gadobutrol injectable MRI contrast agents. Its ~17 log unit thermodynamic stability differential (log K_CaL ≈ 4.7 vs. log K_GdL ≈ 21.8) enables selective scavenging of free gadolinium ions without dissociating the intact gadobutrol complex—a function no alternative chelator (Ca-DTPA, Ca-EDTA, calcium gluconate) can replicate. Procure >98% purity (pharmaceutical grade >99.6% available), Modification A crystalline form with 1:1 Ca:ligand stoichiometry, essential for ANDA development, QC release testing, and long-term stability studies. Ensure batch-to-batch consistency for regulatory success.

Molecular Formula C18H32CaN4O9
Molecular Weight 488.5 g/mol
CAS No. 151878-23-8
Cat. No. B042139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcobutrol
CAS151878-23-8
Synonymsrel-10-[(1R,2S)-2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid Calcium Salt (2:3);  (R*,S*)-(±)-10-[2,3-Dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic Acid
Molecular FormulaC18H32CaN4O9
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)O)C(CO)C(CO)O)CC(=O)[O-])CC(=O)[O-].[Ca+2]
InChIInChI=1S/C18H34N4O9.Ca/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+2/p-2/t14-,15-;/m1./s1
InChIKeyGCLKDXFGQNCFQW-CTHHTMFSSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcobutrol (CAS 151878-23-8) Procurement Guide: High-Purity Calcium Chelator Excipient for Gadobutrol Formulations


Calcobutrol (CAS 151878-23-8) is the calcium complex of the macrocyclic ligand butrol [10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid], with molecular formula C₁₈H₃₂CaN₄O₉ and molecular weight 488.5 g/mol [1]. It functions exclusively as a formulation excipient in the gadolinium-based contrast agent (GBCA) gadobutrol (Gadavist®/Gadovist®), where it is added as an excess calcium complex to scavenge any free gadolinium ions that may be released during long-term storage [2]. Unlike gadobutrol, which contains paramagnetic Gd³⁺ for MRI signal enhancement, Calcobutrol itself is non-paramagnetic and serves a purely safety-related chelation function in the final injectable formulation .

Why Calcobutrol Cannot Be Substituted with Generic Calcium Chelators or Alternative Ligands in Gadobutrol Formulations


Calcobutrol cannot be substituted with alternative calcium chelators (e.g., Ca-DTPA, Ca-EDTA, calcium gluconate) or with excess uncomplexed butrol ligand because its function in gadobutrol formulations depends on the precise thermodynamic relationship between the gadolinium-butrol complex (gadobutrol, log K_GdL ≈ 21.8) and the calcium-butrol complex (Calcobutrol, log K_CaL ≈ 4.7) [1]. This ~17 log unit stability differential ensures that Calcobutrol will scavenge free Gd³⁺ without competing with or dissociating the intact gadobutrol complex [2]. Alternative calcium chelators would possess different stability constant profiles, potentially either failing to effectively bind free Gd³⁺ (if too weak) or risking transmetallation with the gadobutrol complex itself (if too strong) [3]. Furthermore, the butrol ligand in gadobutrol formulations is stereochemically identical to that in Calcobutrol; substituting a structurally distinct ligand would introduce impurity profiles and potential immunogenicity concerns [3].

Calcobutrol (CAS 151878-23-8) Quantitative Differentiation Evidence: Comparator-Based Procurement Decision Guide


Purity Specification Compliance: Calcobutrol Requires >99.6% Purity for Regulatory-Compliant Formulations

Calcobutrol intended for use in gadobutrol formulations must meet a purity specification of >99.6%, a threshold established by the original manufacturer (Bayer AG) and required for regulatory compliance [1]. This purity level is not inherent to Calcobutrol synthesis; early literature methods (Inorg. Chem. 1997, 36, 6086-6093) yielded material of only 90-95% purity via HPLC [2]. Achieving >99.6% purity requires specialized manufacturing processes involving decomplexation of high-purity gadobutrol as the starting material, followed by re-complexation with calcium ions and rigorous purification to remove residual acid functionalities [1][3]. Alternative calcium chelator excipients such as Ca-DTPA or Ca-EDTA are commercially available at varying purity grades but lack this validated, formulation-specific purity standard for use in gadobutrol injections.

Purity analysis HPLC Quality control Pharmaceutical excipient

Thermodynamic Stability Differential: Calcobutrol Exhibits log K_CaL ≈ 4.7 vs. Gadobutrol log K_GdL ≈ 21.8

The stability constant of Calcobutrol (log K_CaL ≈ 4.7) is approximately 17 orders of magnitude lower than that of gadobutrol (log K_GdL ≈ 21.8) [1]. This thermodynamic differential is the mechanistic foundation for Calcobutrol's function as a free gadolinium scavenger: the butrol ligand binds Gd³⁺ with extremely high affinity while binding Ca²⁺ with comparatively weak affinity. Consequently, in the formulation matrix, any free Gd³⁺ released from gadobutrol (e.g., due to long-term storage or transmetallation with trace metal ions from glass containers) will be preferentially captured by the excess Calcobutrol via ligand exchange, forming additional gadobutrol [2]. In contrast, the calcium complex does not compete with the intact gadobutrol complex [3]. Alternative calcium chelators lack this precisely engineered stability relationship with the parent GBCA.

Stability constant Thermodynamic stability Chelation chemistry Formulation science

Clinical Safety Validation: Gadobutrol Formulations Containing Calcobutrol Demonstrated NSF Risk <0.07% in Severe CKD Patients

Gadobutrol, which contains Calcobutrol sodium as an excipient, has been classified as a Group II (lowest NSF risk) macrocyclic GBCA. A systematic review and meta-analysis of 4,931 patients with stage 4 or 5 chronic kidney disease (eGFR <30 mL/min/1.73 m²) receiving Group II GBCAs (including gadobutrol) found zero cases of NSF, with an upper bound 95% confidence interval risk estimate of <0.07% [1]. This safety profile is attributed to the high kinetic inertness of the macrocyclic gadobutrol complex, which is further protected from releasing free Gd³⁺ by the presence of excess Calcobutrol in the formulation [2]. In contrast, linear GBCAs (e.g., gadodiamide, gadopentetate dimeglumine) have been associated with significantly higher NSF risk, leading to regulatory restrictions on their use in renally impaired patients [3].

Nephrogenic systemic fibrosis Safety Chronic kidney disease Clinical risk

Crystalline Form Specification: Calcobutrol Modification A Requires Defined Water Content (9-11 wt%) for Pharmaceutical Use

Calcobutrol used in pharmaceutical formulations must be produced as the crystalline form 'Modification A' with a precisely controlled water content of 9-11 weight % [1]. This crystalline form specification is not shared by alternative calcium chelators (e.g., Ca-DTPA, Ca-EDTA), which possess distinct crystalline habits and hydration states. The requirement for Modification A arises from the need for reproducible dissolution behavior and long-term chemical stability in the final gadobutrol formulation [2]. Production of Modification A requires a specialized crystallization process involving decomplexation of high-purity gadobutrol with oxalic acid, removal of free gadolinium, and controlled re-complexation with calcium salts under conditions that yield the specified water equivalent [3]. Amorphous or alternative crystalline forms of Calcobutrol exhibit different hygroscopicity profiles and may introduce variability in formulation consistency.

Crystallography Polymorph control Water content Solid-state characterization

Stoichiometry Control: Calcobutrol Requires 1:1 Ca:Ligand Ratio for Formulation Consistency

Calcobutrol for pharmaceutical use must maintain precise 1:1 calcium-to-ligand stoichiometry [1]. However, this stoichiometry is inherently difficult to preserve during purification because Calcobutrol is only stable under neutral conditions and readily loses calcium through decomplexation during chromatographic purification or ion exchange treatment [2]. This purification challenge is unique to Calcobutrol among calcium chelator excipients: gadobutrol, a neutral complex, can be purified to >99.7% via ion exchange and crystallization, whereas Calcobutrol's residual acid functionalities and susceptibility to calcium dissociation make direct purification from butrol unsuitable in terms of purity [3]. Consequently, validated manufacturing processes for pharmaceutical-grade Calcobutrol rely on decomplexing pre-purified gadobutrol rather than direct synthesis from butrol, ensuring stoichiometric integrity.

Stoichiometry Complexation chemistry Quality control Formulation science

Imaging Efficacy: Gadobutrol (Containing Calcobutrol) Achieved Higher Lesion Percentage Enhancement vs. Gadoterate Meglumine (P < 0.001)

In a double-blind, randomized, controlled intraindividual crossover study (REMIND study) comparing gadobutrol (containing Calcobutrol sodium) with gadoterate meglumine for primary brain tumor MRI, both agents demonstrated noninferiority for overall lesion visualization and characterization [1]. Notably, quantitative analysis revealed that mean lesion percentage enhancement was significantly higher with gadobutrol than with gadoterate meglumine (P < 0.001) [2]. This enhancement difference is attributable to gadobutrol's higher concentration (1.0 mmol/mL vs. 0.5 mmol/mL for gadoterate meglumine) and its higher T1 relaxivity . The presence of Calcobutrol in the gadobutrol formulation contributes indirectly to this imaging advantage by enabling the high-concentration, stable formulation that delivers a more compact contrast bolus.

MRI contrast Brain tumor imaging Signal enhancement Relaxivity

Calcobutrol (CAS 151878-23-8) Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Pharmaceutical Manufacturing: Production of Gadobutrol Injection (Gadavist®/Gadovist®) Under cGMP Conditions

Calcobutrol is exclusively procured for use as an excipient in gadobutrol injectable formulations. Manufacturers must source Calcobutrol meeting >99.6% HPLC purity, Modification A crystalline form, and 1:1 Ca:ligand stoichiometry to ensure regulatory compliance and batch-to-batch consistency [1][2]. The compound is added as Calcobutrol sodium salt in the final formulation matrix alongside gadobutrol, trometamol, hydrochloric acid, and water for injection [3]. Alternative calcium chelators or sub-specification Calcobutrol should not be substituted due to the specific thermodynamic stability differential (log K_CaL ≈ 4.7 vs. log K_GdL ≈ 21.8) required for effective free gadolinium scavenging without complex destabilization.

Analytical Method Development and Quality Control: Reference Standard for HPLC and Impurity Profiling

Calcobutrol reference standards are essential for HPLC method development, system suitability testing, and impurity profiling in gadobutrol finished product release testing. The compound is used to establish retention time markers and to quantify potential Calcobutrol-related impurities [1]. Analytical methods typically employ Hypersil phenyl (5 μm) stationary phase with acetonitrile/borate buffer (pH 8, 20/100 v/v) mobile phase and UV detection at 200 nm [2]. Procurement of analytical-grade Calcobutrol with documented purity (≥98% standard purity, ideally with NMR and HPLC certificates of analysis) is required for method validation and routine QC operations [3].

Regulatory Filing and ANDA Development: Abbreviated New Drug Application for Generic Gadobutrol

In ANDA development for generic gadobutrol injection, Calcobutrol must be sourced from qualified suppliers and fully characterized for purity, crystalline form, water content, and stoichiometry to demonstrate pharmaceutical equivalence to the reference listed drug (RLD) [1]. Regulatory submissions require comprehensive documentation of Calcobutrol specifications, including impurity profiles and stability data under ICH conditions. The unique manufacturing challenges of Calcobutrol—specifically its tendency to lose calcium stoichiometry during purification—necessitate careful supplier qualification and may require demonstration that the manufacturing process yields material meeting the >99.6% purity specification originally established for the innovator product [2].

Stability Studies and Forced Degradation: Evaluation of Free Gadolinium Release Kinetics

Calcobutrol is a critical component in long-term stability studies of gadobutrol formulations, where its calcium scavenging function is assessed via measurement of free gadolinium release over the product shelf life (typically 36-48 months) [1]. Forced degradation studies may evaluate the formulation's resistance to transmetallation with trace metal ions from glass containers—a key function of the excess Calcobutrol excipient [2]. Researchers conducting these studies require Calcobutrol of documented stoichiometric integrity and water content (9-11 wt% for Modification A) to ensure reproducible degradation kinetics and accurate shelf-life determination [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcobutrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.